molecular formula C7H13NO2 B12276415 (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol

(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol

Cat. No.: B12276415
M. Wt: 143.18 g/mol
InChI Key: WCNCNMVPVFELTR-TVVDDFTJSA-N
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Description

(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol is a bicyclic compound that features a unique structure with significant potential in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes an oxygen atom and an amino group, making it an interesting subject for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol typically involves the construction of the bicyclic framework through a series of chemical reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed reactions has been reported to be effective in forming the bicyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol apart is the presence of both an oxygen atom and an amino group in its bicyclic framework. This unique combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(10-4)7(6)9/h4-7,9H,1-3,8H2/t4?,5?,6-,7-/m1/s1

InChI Key

WCNCNMVPVFELTR-TVVDDFTJSA-N

Isomeric SMILES

C1CC2[C@H]([C@@H](C(C1)O2)O)N

Canonical SMILES

C1CC2C(C(C(C1)O2)O)N

Origin of Product

United States

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